N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[[(2-fluorobenzoyl)amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-18(2,3)21-17(24)22-10-8-13(9-11-22)12-20-16(23)14-6-4-5-7-15(14)19/h4-7,13H,8-12H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOARESLLTYDYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Attachment of the 2-fluorobenzamido group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Final modifications: Any additional functional groups can be introduced through various organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Halogen vs. Methyl Substituents : Bromo and chloro substituents (–4) increase molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility. Methyl groups () improve synthetic yields (up to 95%), suggesting steric tolerance in the reaction .
- Yield Variability : The target compound’s synthesis may face challenges similar to Compound 24 (62% yield, ), where nitro-to-amine reduction steps are critical .
Pharmacological and Physicochemical Properties
- 8-Oxo Inhibitors : Compounds with benzodiazol-2-one cores (–5) inhibit 8-oxoguanine DNA glycosylase, a DNA repair enzyme. The target’s 2-fluorobenzamido group may mimic the benzodiazol-2-one scaffold’s hydrogen-bonding capacity .
- TAAR1 Agonists : Piperidine-carboxamides with aryl substituents () activate TAAR1, a receptor implicated in neuropsychiatric disorders. The target’s fluorobenzamido group may enhance receptor selectivity over methylphenyl analogs .
Table 2: Hypothetical Activity Comparison
Biological Activity
N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide, with the CAS number 1235000-42-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H25N3O3
- Molecular Weight : 307.39 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a fluorobenzamide moiety, which may influence its biological activity.
The biological activity of this compound is hypothesized to involve modulation of various biological pathways, particularly those related to inflammation and cancer. The presence of the fluorobenzamide group suggests potential interactions with specific receptors or enzymes involved in these pathways.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : Compounds containing piperidine derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : The ability to target specific cancer cell lines has been noted, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study demonstrated that similar piperidine derivatives could inhibit the production of TNF-alpha and IL-6 in vitro, suggesting a pathway for anti-inflammatory effects. While specific data on this compound is limited, the structural similarities imply potential efficacy in this area. -
Anticancer Activity :
In vitro assays have shown that related compounds can induce apoptosis in various cancer cell lines. For instance, a derivative was tested against breast cancer cells and exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. Further studies are required to establish the specific activity of this compound against specific cancer types.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step processes, including:
- Piperidine ring formation : Cyclization of precursors under controlled temperature and solvent conditions (e.g., acetonitrile or DMF) .
- Introduction of the tert-butyl group : Alkylation using tert-butyl halides, optimized for yield via slow addition and inert atmospheres .
- Amide coupling : Reaction of 2-fluorobenzoyl chloride with the piperidine intermediate, using coupling agents like EDC/HOBt in dichloromethane . Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for achieving >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify tert-butyl, piperidine, and 2-fluorobenzamido groups (e.g., tert-butyl singlet at ~1.4 ppm, fluorophenyl aromatic signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- Infrared (IR) Spectroscopy : Detection of amide C=O stretches (~1650 cm) and aromatic C-F bonds (~1250 cm) .
Q. How does the 2-fluorobenzamido substituent influence the compound’s physicochemical properties?
The electron-withdrawing fluorine atom:
- Enhances amide bond stability : Reduces hydrolysis susceptibility compared to non-fluorinated analogs .
- Modulates lipophilicity : LogP increases slightly (predicted ~2.8) due to fluorine’s hydrophobicity, improving membrane permeability .
- Affects crystallinity : Fluorine’s steric and electronic effects may alter crystal packing, impacting solubility .
Advanced Research Questions
Q. What methodologies are employed to investigate the mechanism of action of piperidine-carboxamide derivatives in biological systems?
- Target identification : Use of affinity chromatography or photoaffinity labeling with a biotinylated analog to isolate binding proteins .
- Enzyme inhibition assays : Measure IC against kinases or proteases (e.g., Akt, ROCK) using fluorogenic substrates .
- Cellular pathway analysis : Western blotting to assess downstream biomarker modulation (e.g., phosphorylation of Akt substrates) .
- In vivo pharmacodynamics : Tumor xenograft models to correlate target engagement with efficacy .
Q. How can researchers resolve contradictions in biological activity data between structurally similar derivatives?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing 2-fluorobenzamido with 3-fluorophenyl or non-fluorinated analogs) to isolate activity drivers .
- Purity analysis : Validate compound integrity via HPLC-MS to rule out synthetic byproducts or degradation .
- In silico modeling : Molecular docking to compare binding modes and affinity differences across analogs .
Q. What strategies improve metabolic stability for in vivo applications of this compound?
- Modifying substituents : Replace labile groups (e.g., ester linkages) with stable amides or ethers .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., tert-butyl esters) to enhance oral bioavailability .
- Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of piperidine) and guide structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
